molecular formula C8H5NO4S B15136250 Phgdh-IN-5

Phgdh-IN-5

Cat. No.: B15136250
M. Wt: 211.20 g/mol
InChI Key: LWKOZDAODXAJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phgdh-IN-5 is a novel inhibitor of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the proliferation of cancer cells. By inhibiting PHGDH, this compound aims to disrupt the metabolic processes that support cancer cell growth and survival .

Preparation Methods

The synthesis of Phgdh-IN-5 involves several steps, starting with the preparation of the core scaffold. The synthetic route typically includes:

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Phgdh-IN-5 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phgdh-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Phgdh-IN-5 exerts its effects by inhibiting the activity of PHGDH, the enzyme responsible for the first step in the serine biosynthesis pathway. This inhibition disrupts the production of serine, a critical amino acid for cancer cell proliferation and survival. By blocking serine biosynthesis, this compound induces metabolic stress in cancer cells, leading to reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

Phgdh-IN-5 can be compared with other PHGDH inhibitors, such as NCT-503 and CBR-5884. While all these compounds target PHGDH, this compound is unique in its higher potency and selectivity for the enzyme. Additionally, this compound has shown better pharmacokinetic properties and lower toxicity in preclinical studies .

Similar compounds include:

This compound stands out due to its improved efficacy and safety profile, making it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C8H5NO4S

Molecular Weight

211.20 g/mol

IUPAC Name

4-nitro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-5H

InChI Key

LWKOZDAODXAJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CS(=O)(=O)C2=C1)[N+](=O)[O-]

Origin of Product

United States

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